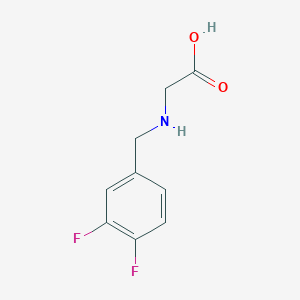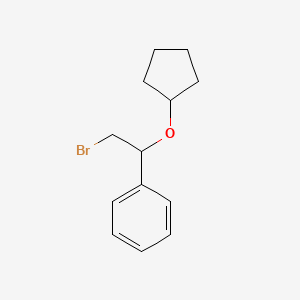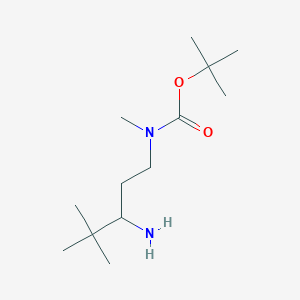
tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tert-butyl group, an amino group, and a carbamate group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with 3-amino-4,4-dimethylpentyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.
化学反応の分析
Types of Reactions
Tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new alkyl or aryl derivatives.
科学的研究の応用
Tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-ethylcarbamate
- tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-propylcarbamate
- tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-butylcarbamate
Uniqueness
Tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
特性
分子式 |
C13H28N2O2 |
|---|---|
分子量 |
244.37 g/mol |
IUPAC名 |
tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H28N2O2/c1-12(2,3)10(14)8-9-15(7)11(16)17-13(4,5)6/h10H,8-9,14H2,1-7H3 |
InChIキー |
QIFZPBNRTKSNLK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(CCN(C)C(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


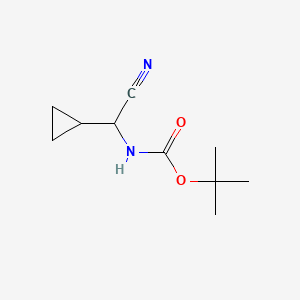
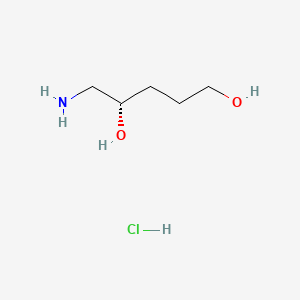
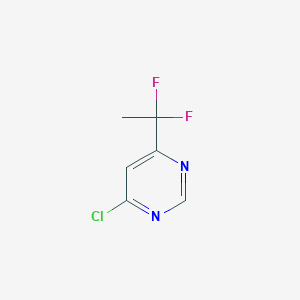
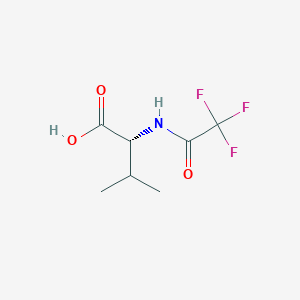

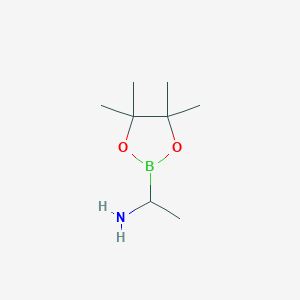
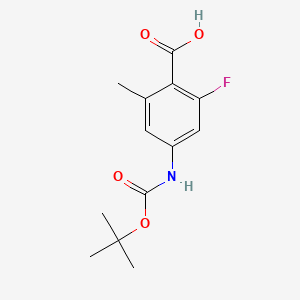
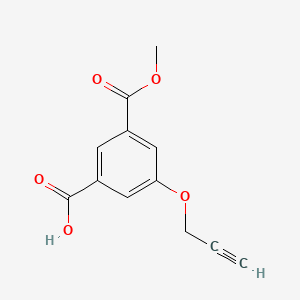


![tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate](/img/structure/B13505097.png)
